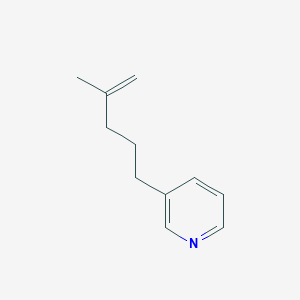

3-(4-Methyl-4-pentenyl)pyridine

描述

The compound 3-(piperidin-4-ylmethoxy)pyridine and its derivatives are a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation. LSD1 overexpression is linked to aggressive cancers, including acute myeloid leukemia (AML) and breast cancer, making it a therapeutic target . These derivatives exhibit potent inhibitory activity (Ki values as low as 29 nM) and high selectivity (>160-fold) over related monoamine oxidases (MAO-A/B), which are structurally similar flavin-dependent enzymes .

属性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC 名称 |

3-(4-methylpent-4-enyl)pyridine |

InChI |

InChI=1S/C11H15N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h4,7-9H,1,3,5-6H2,2H3 |

InChI 键 |

DNBSOGVZLLYEEP-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)CCCC1=CN=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

2.1 Structural Analogues and SAR Insights

- Cyclopropylamine-Based Inhibitors (e.g., Tranylcypromine Derivatives):

Early LSD1 inhibitors like tranylcypromine (TCP) are irreversible inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor. While effective, they lack selectivity for LSD1 over MAO-A/B, leading to off-target effects . In contrast, 3-(piperidin-4-ylmethoxy)pyridine derivatives are reversible, competitive inhibitors that bind to the substrate pocket rather than FAD, enhancing selectivity .- Key SAR Findings:

- The piperidin-4-ylmethyl group is critical for potency. Replacing cyclopropylamine with this group improved LSD1 selectivity by >1,500-fold compared to TCP derivatives .

- Para-substituted phenyl groups (e.g., -CF₃, -Me, -OCF₃) at the R6 position enhance binding affinity via hydrophobic interactions with residues like Phe538 and Met332 .

Pyridine rings facilitate electrostatic interactions with FAD and Tyr761, contributing to sub-micromolar activity .

- Unlike 3-(piperidin-4-ylmethoxy)pyridine derivatives, DOT1L inhibitors act on H3K79 methylation and lack cross-reactivity with LSD1 .

2.2 Enzymatic Selectivity and Cellular Activity

Selectivity Over MAO-A/B:

- Cellular Efficacy: 3-(Piperidin-4-ylmethoxy)pyridine derivatives increase H3K4me2 levels in MV4-11 leukemia cells (EC₅₀ = 280 nM) without affecting H3K4me3 or other histone marks, confirming target specificity . They inhibit proliferation of MLL-rearranged AML cells (EC₅₀ = 0.28–8.6 µM) with minimal toxicity to normal fibroblasts, unlike TCP derivatives, which show broader cytotoxicity .

2.3 Comparison with Other Reversible Inhibitors

Triazole-Dithiocarbamate Derivatives:

These LSD1 inhibitors (e.g., compound 4j ) show similar potency (IC₅₀ = 0.5 µM) but lower selectivity for LSD1 over MAO-A/B compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .Peptide-Based Inhibitors (e.g., Corin): Peptides mimicking the H3K4 tail (e.g., SNAIL1/2) bind LSD1/CoREST with high affinity but lack cell permeability, limiting their utility in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。